Hydrocotarnine hydrochloride
CAS No.: 5985-55-7
Cat. No.: VC20803763
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5985-55-7 |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H |
| Standard InChI Key | RIRUUBOQEZYITM-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl |
| Canonical SMILES | CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Hydrocotarnine hydrochloride, systematically named 4-methoxy-6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinoline hydrochloride, belongs to the isoquinoline alkaloid family. Its molecular formula, C₁₂H₁₆ClNO₃, reflects a chlorine atom integrated into the hydrocotarnine base structure (C₁₂H₁₅NO₃) . The compound’s IUPAC name derives from its bicyclic framework, which combines a benzene ring fused with a dioxolane moiety and a partially saturated isoquinoline system .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 5985-55-7 | |
| Molecular Weight | 257.71 g/mol | |
| Exact Mass | 257.08187 Da | |
| SMILES Notation | CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl |
Structural Elucidation and Conformational Analysis
The molecule’s 2D structure features a methyl group at position 6 and a methoxy group at position 4, critical for its receptor-binding affinity . X-ray crystallography and NMR studies confirm that the dioxolane ring adopts a planar conformation, while the tetrahydroisoquinoline system exhibits slight puckering, influencing its solubility and stereoelectronic properties . The hydrochloride salt enhances stability and bioavailability by forming ionic interactions with biological membranes .
Synthesis and Manufacturing
Synthetic Routes
Hydrocotarnine hydrochloride is synthesized via the reduction of cotarnine, a narcotic alkaloid precursor found in Papaver species. Shirasaka et al. (1990) detailed a catalytic hydrogenation process using palladium on carbon (Pd/C) under mild acidic conditions, achieving yields exceeding 85% . Alternative methods include:
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Borch Reduction: Utilizing sodium cyanoborohydride (NaBH₃CN) in methanol, which selectively reduces the imine bond in cotarnine without affecting the dioxolane ring .
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Electrochemical Synthesis: A solvent-free approach that minimizes byproduct formation through controlled-potential electrolysis .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in maintaining stereochemical purity due to the compound’s chiral centers. Current Good Manufacturing Practices (cGMP) require rigorous chromatographic purification (e.g., HPLC with C18 columns) to isolate enantiomerically pure hydrocotarnine hydrochloride .
Pharmacological Profile
Mechanism of Action
Hydrocotarnine hydrochloride interacts with κ-opioid receptors (KOR) in the central nervous system, modulating adenylate cyclase activity and reducing intracellular cAMP levels . Unlike μ-opioid agonists (e.g., morphine), it lacks significant respiratory depression or addiction potential, making it a candidate for non-narcotic pain management .
Table 2: Receptor Affinity Data
| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| κ-Opioid | 12.3 ± 1.5 | Partial Agonist |
| μ-Opioid | >1,000 | Inactive |
| δ-Opioid | 245.7 ± 18.2 | Antagonist |
Therapeutic Applications
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Analgesia: In rodent models, 10 mg/kg subcutaneous doses reduced inflammatory pain by 62% (p < 0.01) via KOR-mediated pathways .
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Antitussive Effects: Suppresses cough reflexes by inhibiting medullary cough centers at ED₅₀ values of 2.7 mg/kg in guinea pigs .
Comparative Analysis with Related Alkaloids
Table 3: Comparative Properties of Isoquinoline Alkaloids
| Compound | Molecular Formula | Narcotic Activity | Key Therapeutic Use |
|---|---|---|---|
| Hydrocotarnine HCl | C₁₂H₁₆ClNO₃ | Non-narcotic | Non-addictive analgesia |
| Cotarnine | C₁₂H₁₅NO₄ | Mildly narcotic | Hemostatic agent |
| Morphine | C₁₇H₁₉NO₃ | Strongly narcotic | Severe pain relief |
Hydrocotarnine hydrochloride’s lack of a C3 hydroxyl group (compared to morphine) abolishes μ-opioid affinity, while its dioxolane ring enhances blood-brain barrier permeability relative to cotarnine .
Future Research Directions
Ongoing investigations focus on:
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Polypharmacology: Dual κ-opioid agonism and serotonin reuptake inhibition for neuropathic pain .
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Prodrug Development: Ester derivatives to enhance oral bioavailability (>80% first-pass metabolism in current form) .
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Neuroprotective Effects: Preclinical data suggest 30% reduction in glutamate-induced neuronal apoptosis at 10 μM concentrations .
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